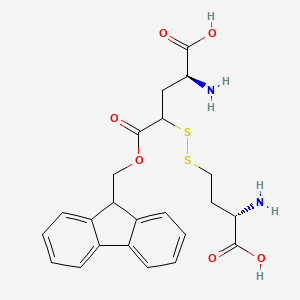

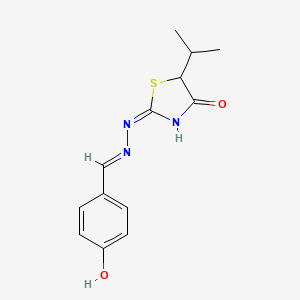

![molecular formula C8H7N3O2 B1417695 8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one CAS No. 1260178-71-9](/img/structure/B1417695.png)

8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one

Descripción general

Descripción

8-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one is a chemical compound with the molecular formula C8H8N4O . It has a molecular weight of 176.18 g/mol . The IUPAC name for this compound is 8-methoxypyrido[3,4-d]pyrimidin-4-amine .

Synthesis Analysis

The synthesis of pyrido[3,4-d]pyrimidine derivatives has been reported in the literature . These compounds were prepared from a common intermediate, 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine, followed by palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions at the C-4 position .Molecular Structure Analysis

The InChI string for 8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one isInChI=1S/C8H8N4O/c1-13-8-6-5 (2-3-10-8)7 (9)12-4-11-6/h2-4H,1H3, (H2,9,11,12) . The Canonical SMILES representation is COC1=NC=CC2=C1N=CN=C2N . Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 73.9 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 1 and a complexity of 178 . The exact mass and monoisotopic mass of the compound are both 176.06981089 g/mol .Aplicaciones Científicas De Investigación

1. Anticancer Agents

- Application Summary: A series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives, which were synthesized from a common intermediate, 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine, have been evaluated as potential anticancer agents .

- Methods of Application: The compounds were prepared through palladium catalyzed cross-coupling reactions or nucleophilic aromatic substitutions at the C-4 position .

- Results: The representative analogs were evaluated using the US National Cancer Institute’s 60 human cancer cell line (NCI 60) panel. Some of these compounds exhibited highly selective activities against breast cancer and renal cancer cell lines .

2. BTK Inhibitors

- Application Summary: Pyrazolopyrimidine-based derivatives were designed and evaluated as reversible Bruton’s tyrosine kinase (BTK) inhibitors in mantle cell lymphoma (MCL) cell lines .

- Methods of Application: The target compounds were synthesized and their antiproliferative activity was compared to the lead compound .

- Results: Compounds demonstrated effectively antiproliferative activity in MCL cells lines with single-digit micromolar potency . One of the compounds specifically disturbed mitochondrial membrane potential and increased reactive oxygen species level in Z138 cells in a dose-dependent manner .

Propiedades

IUPAC Name |

8-methoxy-3H-pyrido[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-8-6-5(2-3-9-8)7(12)11-4-10-6/h2-4H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVYDZAGFTYRPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloro(phenyl)acetate](/img/structure/B1417612.png)

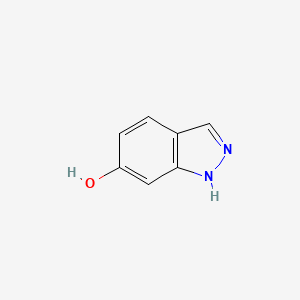

![6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1417615.png)

![2-{(E)-2-[(Z)-1-(4-fluorophenyl)ethylidene]hydrazono}-1,3-thiazolan-4-one](/img/structure/B1417617.png)

![2-[(4-iodoanilino)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B1417618.png)

![5-Ethyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1417624.png)

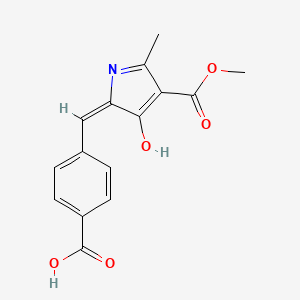

![(Z)-2-acetyl-N-phenyl-3-[3-(trifluoromethyl)anilino]-2-propenamide](/img/structure/B1417625.png)

![3-[(2,4-Dichlorophenyl)methoxyiminomethyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B1417628.png)

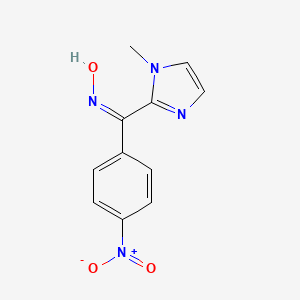

![8-iodo-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B1417632.png)